Diazomalonic Acid Cyclic Isopropylidine Ester

Description

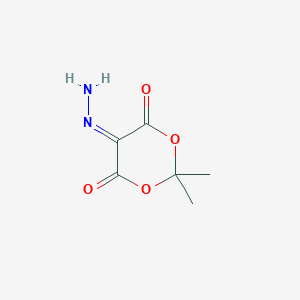

Diazomalonic Acid Cyclic Isopropylidine Ester (DACI), also known as 5-Diazomeldrum's Acid (CAS: 7270-63-5), is a highly reactive diazo derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Its molecular formula is C₆H₆N₂O₄, featuring a diazo (-N₂) group at the 5-position of the dioxane ring . This compound is widely utilized in organic synthesis, particularly in cyclopropene formation via [2+1] cycloaddition reactions with alkynes, as demonstrated in the synthesis of Darling’s 1,2-diphenylcyclopropene-3,3-dicarboxylic acid . DACI’s reactivity stems from the labile diazo group, which decomposes under heat or light, releasing nitrogen gas. Safety protocols mandate stringent handling (e.g., explosion-proof equipment, protective gear) due to its instability .

Properties

IUPAC Name |

5-hydrazinylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-6(2)11-4(9)3(8-7)5(10)12-6/h7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHABMQJEAHVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=NN)C(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Malonic Acid and Isopropylidene Derivatives

Step 1: Formation of Cyclic Malonate Derivative

The initial step involves cyclization of malonic acid derivatives with isopropylidene groups. This is achieved by:

- Reacting malonic acid or its diester with acetone or acetone equivalents in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

- Using cyclic acetal formation techniques to generate the isopropylidene-protected malonate.

| Parameter | Details |

|---|---|

| Catalyst | Acid (e.g., p-toluenesulfonic acid) |

| Solvent | Acetone or suitable solvent |

| Temperature | Reflux conditions (~56°C for acetone) |

| Duration | Several hours (typically 4-8 hours) |

Outcome: Formation of a cyclic acetal ester, specifically the 1,3-dioxane-4,6-dione ring system, which stabilizes the malonate against premature decomposition.

Introduction of the Diazo Group

Step 2: Diazotransfer Reaction

The key step involves converting the active methylene group into a diazo functionality:

- Using diazotransfer reagents such as p-toluenesulfonyl azide or imidazole-1-sulfonyl azide .

- Catalyzed by a base, typically triethylamine or pyridine , to facilitate the transfer of the diazo group to the malonate.

| Parameter | Details |

|---|---|

| Reagent | p-Toluenesulfonyl azide or similar diazo transfer reagent |

| Catalyst | Triethylamine or pyridine |

| Solvent | Dichloromethane or acetonitrile |

| Temperature | 0°C to room temperature |

| Duration | 2-4 hours |

Outcome: Formation of the diazo-functionalized cyclic ester, This compound .

Purification and Characterization

Post-reaction, the product is purified via:

- Column chromatography using silica gel and appropriate eluents (e.g., dichloromethane/hexanes).

- Recrystallization from suitable solvents to obtain pure crystalline product.

Characterization includes:

- NMR spectroscopy (¹H and ¹³C) confirming the cyclic structure and diazo group.

- Infrared spectroscopy showing characteristic diazo stretch (~2100 cm⁻¹).

- Mass spectrometry confirming molecular weight.

Variations and Optimization

Research indicates that modifying ester groups or substituents on the malonate can influence yield and stability:

The choice of ester groups and reaction conditions can be optimized to enhance yield and stability, with typical yields ranging from 50% to 70%.

Summary of Preparation Data

| Parameter | Data |

|---|---|

| Typical Yield | 50-70% |

| Reaction Time | 4-8 hours for ester formation; 2-4 hours for diazo transfer |

| Key Reagents | Malonic acid derivatives, acetone, p-toluenesulfonyl azide, triethylamine |

| Purification | Column chromatography, recrystallization |

Chemical Reactions Analysis

Rhodium-Catalyzed Cyclopropanation and Condensation Reactions

The diazo group in diazomalonic esters participates in metal-catalyzed cyclopropanation. For example, rhodium(II) acetate catalyzes the reaction of dimethyl diazomalonate with protected shikimic acid methyl esters (e.g., isopropylidene-protected derivatives) to form complex bicyclic structures (Fig. 1) . This reaction proceeds via carbene transfer, where the rhodium catalyst generates a metallocarbene intermediate that inserts into C–H or π-bonds.

Mechanistic Steps :

-

Carbene Formation : Rhodium(II) coordinates with the diazo compound, inducing N extrusion to form a reactive carbene.

-

Carbene Transfer : The carbene inserts into the substrate’s double bond or C–H bond, forming cyclopropane or extended carbon frameworks.

This method is critical for synthesizing polycyclic natural products, such as scytolides .

Alkylation via Enolate Intermediates

The α-hydrogens of the malonate ester are acidic (pK ~13) and can be deprotonated by weak bases (e.g., NaOEt) to form enolates . These enolates act as nucleophiles in S2 reactions with alkyl halides, enabling carbon–carbon bond formation.

Example Reaction Sequence :

-

Deprotonation :

-

Alkylation :

-

Hydrolysis/Decarboxylation : Acidic hydrolysis yields carboxylic acids, which decarboxylate upon heating .

This pathway is analogous to the malonic ester synthesis but benefits from the diazo group’s unique reactivity .

Wolff Rearrangement and Arndt-Eistert Homologation

Under thermal or photochemical conditions, diazomalonic esters undergo Wolff rearrangement, forming ketenes. Subsequent trapping with nucleophiles (e.g., water, alcohols) extends the carbon chain (Arndt-Eistert synthesis) .

Mechanism :

-

Diazoketone Formation : Reaction with acid halides forms diazoketones.

-

Rearrangement : Loss of N generates a ketene intermediate.

-

Nucleophilic Trapping : Ketenes react with nucleophiles to yield homologated carboxylic acid derivatives .

Thermal Stability and Decomposition Hazards

Diazo compounds, including diazomalonic esters, exhibit exothermic decomposition upon heating. Key thermal parameters from DSC studies :

Decomposition pathways include N release and carbene dimerization, posing explosion risks. Continuous flow systems are recommended for safe handling .

Ester Hydrolysis and Bioreversible Modifications

The ester groups in diazomalonic derivatives undergo hydrolysis under acidic or basic conditions. In aqueous environments, diazo compounds with balanced basicity (e.g., pK ~22.6) selectively esterify carboxylic acids, forming bioreversible prodrugs. Cellular esterases regenerate the parent carboxylic acid .

Key Applications :

Cyclopropanation of Alkenes

The diazo group enables cyclopropanation of alkenes via carbene transfer, forming strained cyclopropane rings. This reaction is stereospecific and widely used in natural product synthesis .

Example :

Scientific Research Applications

Synthesis of Spirosorbicillinols

Diazomalonic Acid Cyclic Isopropylidine Ester is involved in the synthesis of spirosorbicillinols . Spirosorbicillinols are a family of natural products with complex structures and potential biological activities . The chemo-enzymatic total synthesis of these compounds utilizes this compound in the creation of key building blocks like scytolide .

- Role in Scytolide Synthesis Scytolide is a crucial intermediate in the synthesis of spirosorbicillinols A and B . The synthesis of scytolide and its isomers involves using chiral-pool biogenic precursors such as (-)-shikimic acid or (-)-quinic acid .

- Reaction with Shikimic Acid Derivatives The condensation of isopropylidene-protected shikimic acid methyl esters with dimethyl diazomalonate is catalyzed by rhodium acetate, yielding malonates . These malonates are further processed through methenylation, alkylation, and elimination reactions to form cyathiformine D and its isomers .

Cyclopropane Synthesis

This compound can be used in cyclopropane synthesis, which are essential building blocks in various chemical syntheses .

- Synthesis of Cyclopropylaminosulfoximine Reactions involving diazomalonic acid derivatives can lead to the formation of cyclopropylaminosulfoximine, a precursor to spiropentanes .

- Formation of Spiropentanes Cyclopropylides, derived from diazomalonic acid-related compounds, react with unsaturated carbonyl compounds to afford spiropentanes . For instance, the reaction of a cyclopropylide with chalcone yields spiropentane in high yield .

Other potential applications

Potential applications of this compound may be found in the following areas:

Mechanism of Action

The mechanism of action of Diazomalonic Acid Cyclic Isopropylidine Ester primarily involves the generation of carbenes. These carbenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved include the activation of carbonyl groups and subsequent nucleophilic attack .

Comparison with Similar Compounds

Comparison with Dibromomalonic Acid Cyclic Isopropylidine Ester

Key distinctions include:

Research indicates that the dibromo derivative is less hazardous but retains utility in halogenation reactions, contrasting with DACI’s role in strained ring systems .

Comparison with Diazomalonic Ester (Non-Cyclic Analogs)

The term "diazomalonic ester" broadly refers to diazo derivatives of malonic acid esters. For example, ethyl diazomalonate (non-cyclic) is used in cyclopropanation but lacks the stability conferred by Meldrum’s acid’s cyclic structure. DACI’s rigid dioxane ring enhances thermal stability compared to linear esters, enabling controlled reactivity in cycloadditions .

Broader Context: Cyclic Esters in Organic Chemistry

While DACI and its dibromo analog are Meldrum’s acid derivatives, other cyclic esters like cis-Stilbeneboronic acid pinacol cyclic ester () belong to distinct classes (boronic esters). These are used in Suzuki-Miyaura cross-couplings, highlighting the diversity of cyclic esters in synthetic applications. However, their mechanisms and substituents differ fundamentally from diazo- or halogenated malonic esters .

Research Findings and Stability Data

- Synthetic Efficiency : DACI’s cyclopropene yields exceed 70% in optimized reactions, whereas dibromo analogs achieve ~85% efficiency in brominations .

- Thermal Decomposition : DACI decomposes explosively above 80°C, while the dibromo derivative remains stable up to 150°C .

- Handling Requirements : DACI mandates explosion-proof setups, whereas the dibromo compound requires standard halogen-handling protocols (e.g., fume hoods) .

Biological Activity

Diazomalonic Acid Cyclic Isopropylidine Ester (DACE) is a diazo compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of DACE, including its reactivity with biomolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DACE is characterized by its diazo functional group, which enhances its reactivity. The cyclic isopropylidine moiety contributes to its stability and solubility in various solvents. Understanding these properties is crucial for exploring its biological interactions.

Reactivity with Biomolecules

DACE exhibits notable reactivity with carboxylic acids, facilitating the formation of esters. This reaction is particularly relevant for modifying proteins through bioreversible esterification, allowing for temporary alterations in protein function without permanent changes to the structure.

- Esterification Mechanism : DACE can convert carboxylic acids into esters efficiently in an aqueous environment. The reaction's success depends on the basicity of the diazo compound; low basicity leads to inactivity while high basicity can result in hydrolysis .

- Bioreversibility : The esters formed from DACE can be hydrolyzed by human cellular esterases, regenerating the original carboxylic acid groups in proteins. This property allows for the development of "proproteins," which can enhance pharmacokinetics and target delivery of therapeutic agents .

Case Studies

Several studies have demonstrated the biological activity of DACE through various applications:

- Protein Modification : A study highlighted the use of DACE for labeling specific residues in proteins, such as RNase A, without compromising enzymatic activity. The reaction was shown to be fully bioreversible, allowing for recovery of protein function after esterification .

- Thermal Stability and Safety : Research on diazo compounds, including DACE, assessed their thermal stability and potential hazards. While DACE does not exhibit explosive properties under typical conditions, caution is advised during scale-up reactions due to exothermic decomposition risks .

Data Table: Summary of Biological Activities

Research Findings

Research indicates that DACE's ability to modify proteins through esterification opens new avenues for drug design and delivery systems. Its selective reactivity allows for targeted modifications that can enhance therapeutic efficacy while minimizing side effects.

- Protein Labeling : DACE has been utilized to label specific amino acid residues within proteins, enabling detailed studies on protein interactions and functions .

- Potential Therapeutic Applications : The ability to create prodrugs through DACE-mediated esterification suggests potential applications in enhancing drug solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diazomalonic Acid Cyclic Isopropylidine Ester, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via protection-deprotection strategies. For example, the isopropylidine group is introduced using Mitsunobu coupling (e.g., coupling 6-chloropurine riboside with L-threonine derivatives) . Key steps include Arbuzov reactions for phosphonate intermediates (86% yield) and LiBr-mediated dealkylation . Deprotection of the isopropylidine group is achieved using trifluoroacetic acid (TFA), yielding 36% after HPLC purification . Alternative routes involve triflation-displacement reactions (56% yield) for sulfur-containing analogs .

- Critical Factors : Solvent choice (DMF for azide substitution), temperature control during cyclization, and avoiding adenosine N3 cyclization by using 6-chloropurine riboside .

Q. How is the structural integrity of this compound validated in synthetic intermediates?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, -NMR (CDCl) identifies carbonyl (C=O at 180.2 ppm) and aromatic carbons, while mass spectrometry (EI-MS) confirms molecular ions (e.g., m/z 220 [M]) . X-ray crystallography or HPLC (>99% purity) validates stereochemistry and purity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C, monitored via LC-MS/MS. The ester’s cyclic structure enhances resistance to hydrolysis compared to linear analogs, but acidic conditions (pH <3) may cleave the isopropylidine group . Thermal gravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C) .

Advanced Research Questions

Q. How does the diazo group in this compound influence its reactivity in photochemical or transition metal-catalyzed reactions?

- Methodology : Computational studies (DFT) model the diazo group’s electron-withdrawing effects on reaction pathways. Experimental validation uses UV-Vis spectroscopy to track photolytic decomposition (λ~300 nm) . Transition metal catalysts (e.g., PdCl) enable hydrogenation of azide intermediates to amines, critical for bioisostere synthesis .

Q. What computational models predict the compound’s behavior in supramolecular assemblies or enzyme binding pockets?

- Methodology : Molecular docking (AutoDock Vina) simulates interactions with enzymatic active sites (e.g., TsaBD protein). Grid-based energy evaluations (0.5 Å spacing) map steric and electronic compatibility . MD simulations (AMBER) assess conformational stability in aqueous vs. lipid environments .

Q. Can this compound act as a precursor for site-specific protein or nucleic acid labeling?

- Methodology : The diazo group facilitates crosslinking via carbene intermediates. For nucleic acids, acridinium ester derivatives (e.g., NSP-DMAE-NHS) enable probe labeling (1:5 molar ratio, 37°C/1h in HEPES buffer) . In proteins, thiol- or amine-reactive derivatives are synthesized via Mitsunobu coupling .

Q. How do structural modifications (e.g., bromo or sulfonyl substitutions) alter the compound’s bioactivity or metabolic stability?

- Methodology : Comparative studies with 5,5-dibromo analogs (CAS 66131-14-4) show enhanced electrophilicity but reduced aqueous solubility (LogP 1.31 vs. 0.89 for parent compound) . In vitro assays (e.g., cytochrome P450 inhibition) assess metabolic stability .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields (36% vs. 56%) for similar intermediates: How should researchers optimize protocols?

- Resolution : Yield variations arise from purification methods (HPLC vs. flash chromatography) and scale (100 mg vs. multi-gram). Reproducibility requires strict control of moisture (anhydrous DMF) and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.